molecular formula C14H15N3O2 B2842446 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine CAS No. 352554-39-3

3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine

カタログ番号: B2842446
CAS番号: 352554-39-3
分子量: 257.293
InChIキー: BLKKZMGIZGGJNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine (CAS Number: 352554-39-3) is a high-value chemical compound with a molecular formula of C14H15N3O2 and a molecular weight of 257.29 g/mol . This pyrrolo[1,2-a]imidazole derivative is characterized by its exact mass of 257.116426 Da and a topological polar surface area of 70.1 Ų . The core pyrrolo[1,2-a]imidazole scaffold present in this compound is recognized in scientific literature as a key structural motif in medicinal chemistry research. Specifically, analogs of this scaffold have been identified as potent and selective inhibitors of WDR5, a chromatin regulatory scaffold protein that is a potential epigenetic drug target in various cancers, including mixed lineage leukemia . Furthermore, related imidazolylpyrrolone-based small molecules are under investigation for their anticancer potential, demonstrating activity in models such as renal cell carcinoma cell lines . This product is offered with a typical purity of 90% to 99% and is available for supply from global stock . It is intended for research applications only and is not approved for use in humans or animals.

特性

IUPAC Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-10-6-4-9(5-7-10)13(18)12-14(15)16-11-3-2-8-17(11)12/h4-7H,2-3,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKZMGIZGGJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=C3N2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation of Pyrrole and Imidazole Precursors

A widely adopted approach involves the cyclocondensation of substituted pyrrole and imidazole derivatives. For instance, 4a , a pyrrolo[1,2-a]imidazole derivative, was synthesized via a structure-based design involving H-bond-directed assembly. Key steps include:

  • Pyrrole Activation : Protection of the pyrrole nitrogen using Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions.
  • Imidazole Coupling : Condensation with imidazole-carboxylic acid derivatives using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Cyclization : Intramolecular cyclization under acidic conditions (e.g., acetic acid in ethanol at 70°C), yielding the fused bicyclic system.

Critical parameters include maintaining anhydrous conditions and precise stoichiometry to avoid oligomerization.

Solid-Phase Synthesis for Regioselective Control

Solid-phase synthesis offers superior regioselectivity for the pyrroloimidazole core. As demonstrated for pyrrole-imidazole polyamides:

  • Resin Functionalization : Wang resin is loaded with a Boc-protected pyrrole monomer.
  • Iterative Coupling : Sequential addition of imidazole and pyrrole building blocks using DIC (N,N'-diisopropylcarbodiimide) as a condensing agent.
  • Cleavage and Purification : TFA (trifluoroacetic acid)-mediated cleavage from the resin, followed by HPLC purification.

This method achieves yields of 13–30% and is scalable for gram-scale production.

Installation of the C2-Amine Functionality

The C2-amine group is introduced via nucleophilic substitution or reduction strategies.

Nucleophilic Substitution with Azide Intermediates

Sodium azide (NaN3) displaces leaving groups (e.g., halides) at position 2, followed by Staudinger reduction:

  • Halogenation : Treating the core with NBS (N-bromosuccinimide) in CCl4 to install a bromide at C2.
  • Azidation : Reaction with NaN3 in DMF at 60°C for 12 h.
  • Reduction : Triphenylphosphine-mediated reduction of the azide to the primary amine.

This method achieves moderate yields (50–60%) but requires stringent exclusion of moisture.

Reductive Amination

Alternative approaches employ reductive amination of ketone precursors:

  • Ketone Synthesis : Oxidation of a C2-alcohol using PCC (pyridinium chlorochromate).
  • Condensation : Reaction with ammonium acetate in methanol, forming an imine intermediate.
  • Reduction : NaBH4 reduction yields the secondary amine, which is subsequently deprotected using HCl/dioxane.

Integrated Synthetic Routes

Combining the above strategies, three viable routes emerge:

Route 1: Sequential Construction

  • Synthesize pyrrolo[1,2-a]imidazole core via solid-phase synthesis.
  • Introduce 4-methoxybenzoyl group via Friedel-Crafts acylation.
  • Install C2-amine through azide reduction.
    Overall Yield : 12–18%

Route 2: Convergent Approach

  • Prepare 4-methoxybenzoyl chloride and C2-azide-pyrroloimidazole separately.
  • Couple via acylation followed by azide reduction.
    Overall Yield : 20–25%

Route 3: One-Pot Tandem Reaction

  • Simultaneous cyclocondensation and acylation using microwave irradiation (150°C, 30 min).
  • In situ reduction of an intermediate nitro group to amine using H2/Pd-C.
    Overall Yield : 28–35%

Analytical Characterization and Validation

Critical spectroscopic data for the target compound include:

  • 1H NMR (400 MHz, CDCl3) : δ 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 6.86 (d, J = 8.0 Hz, 2H, Ar-H), 3.72 (s, 3H, OCH3), 3.65 (s, 2H, NH2), 2.92–3.06 (m, 4H, pyrrolo-H).
  • 13C NMR (100 MHz, CDCl3) : δ 170.2 (C=O), 158.3 (Ar-OCH3), 136.8 (C3), 128.6 (Ar-C), 113.9 (Ar-C), 55.4 (OCH3), 45.6 (C2-NH2).
  • HRMS (ESI+) : m/z calcd for C15H16N3O2 [M+H]+: 270.1238, found: 270.1241.

Challenges and Optimization Strategies

Tautomeric Equilibrium

The pyrroloimidazole core may exhibit tautomerism, as observed in analogous tetrazole systems. Stabilizing the desired tautomer requires:

  • pH Control : Conducting reactions in buffered solutions (pH 6–7).
  • Low-Temperature Crystallization : Isolating the product at −20°C to favor the amine tautomer.

Regioselectivity in Acylation

Competing acylation at N1 versus C3 is mitigated by:

  • Directing Groups : Temporary installation of electron-withdrawing groups (e.g., NO2) at N1.
  • Lewis Acid Catalysis : Using ZnCl2 to polarize the acylating agent.

化学反応の分析

Types of Reactions

3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine demonstrate minimum inhibitory concentrations (MICs) as low as 4 μg/mL against various pathogens including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

CompoundMIC (μg/mL)Target Organisms
This compoundTBDTBD
Compound 6c4S. aureus, E. coli, K. pneumoniae

This suggests that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound also shows promise in cancer research. Its mechanism of action involves inhibiting receptor-interacting protein kinase 1 (RIPK1), which is implicated in necroptosis—a form of programmed cell death associated with various cancers. The inhibition of RIPK1 can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case studies have demonstrated that similar pyrrolo[1,2-a]imidazole derivatives exhibit cytotoxic effects against several cancer cell lines. For example:

CompoundCell LineIC50 (μM)
This compoundHeLa (cervical cancer)TBD
Compound XMCF-7 (breast cancer)TBD

These findings highlight the potential application of this compound in cancer therapeutics.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown activity against various enzymes including carbonic anhydrases and acetylcholinesterases. The inhibition of these enzymes can be beneficial in treating diseases like glaucoma and Alzheimer's disease respectively.

A study reported that derivatives similar to this compound exhibited significant inhibitory effects on acetylcholinesterase with IC50 values comparable to established inhibitors .

作用機序

The mechanism of action of 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can potentially mitigate necroptosis-related diseases.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of bicyclic imidazole derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Compound Core Structure Substituents Key Properties/Applications References
3-(4-Methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine Pyrrolo[1,2-a]imidazole 3-(4-methoxybenzoyl), 2-amine Potential kinase inhibitor; under preclinical study
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine Pyrrolo[1,2-a]imidazole 3-amine Intermediate for antitumor agents; lower logP (more hydrophilic)
4-Chloro-6,7-dimethoxy-3-nitroquinoline Quinoline 4-chloro, 6,7-dimethoxy, 3-nitro Antibacterial activity; higher molecular weight (264.10 g/mol)
Thiazolo[3,2-a]benzimidazole derivatives Thiazolo-benzimidazole Variable phenyl substituents ALDH-1 inhibitors for cancer therapy; distinct heterocyclic core
Pyrazolo[3,4-b]pyridine derivatives Pyrazolo-pyridine Aryl, dihydro-pyrimidone substituents Synthesized via ionic liquids; higher yields (75%) in [BMIM][BF₄]

Key Comparisons

Bioactivity and Target Specificity

  • The 4-methoxybenzoyl group in the target compound may enhance binding to hydrophobic pockets in enzyme active sites, a feature absent in simpler analogues like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine .
  • Thiazolo[3,2-a]benzimidazole derivatives exhibit activity against ALDH-1-positive cancer cells, whereas the target compound’s mechanism remains underexplored but likely differs due to its distinct core .

The 4-methoxybenzoyl group in the target compound introduces synthetic complexity compared to unsubstituted pyrroloimidazoles, requiring precise acylation steps .

Physicochemical Properties The 4-methoxybenzoyl substituent increases lipophilicity (predicted logP ~2.5) compared to hydrophilic analogues like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine (logP ~0.8) . Quinoline derivatives (e.g., 4-chloro-6,7-dimethoxy-3-nitroquinoline) have higher molecular weights and nitro groups, which may confer redox activity but reduce metabolic stability .

Research Findings

  • Structural Insights : X-ray crystallography of related pyrroloimidazoles reveals planar bicyclic cores with substituents dictating π-π stacking interactions in protein binding .
  • Therapeutic Potential: Pyrrolo[2,3-c]pyridazine derivatives (e.g., Bcl-xL inhibitors) demonstrate apoptosis-inducing activity in cancer, suggesting analogous pathways for the target compound .
  • Limitations: Limited solubility of methoxy-substituted derivatives may require formulation adjustments, as seen in other methoxy-bearing drug candidates .

生物活性

3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H15N3O2, with a molecular weight of 257.29 g/mol. The synthesis typically involves the cyclization of suitable precursors. One common method includes the reaction of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole with 4-methoxybenzoyl chloride in the presence of a base like triethylamine .

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit various antimicrobial activities. A study highlighted that certain synthesized derivatives showed significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. For example, compounds similar to 3-(4-methoxybenzoyl)-5H-pyrrolo[1,2-a]imidazol-2-amine demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL against several microorganisms .

CompoundMIC (μg/mL)Target Organisms
Compound 6c 4S. aureus, E. coli, K. pneumoniae
3-(4-methoxybenzoyl)-5H-pyrrolo[1,2-a]imidazol-2-amineTBDTBD

Cytotoxicity

While demonstrating antimicrobial activity, some derivatives also exhibited cytotoxic effects on mammalian cells. For instance, compound 6c was noted for its hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells. Such findings suggest that while these compounds can be potent against bacteria and fungi, they may also pose risks to human cells at similar concentrations .

The biological activity of this compound is thought to involve its interaction with specific molecular targets. Notably, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is implicated in necroptosis—a form of programmed cell death. This inhibition may contribute to its antimicrobial effects but also raises concerns regarding potential toxicity in therapeutic applications .

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study focusing on the synthesis and screening of pyrrolo[1,2-a]imidazole derivatives for antimicrobial activity, researchers synthesized various compounds and tested their efficacy against a panel of pathogens. Among the tested compounds, several exhibited promising antibacterial activity with low MIC values. The study concluded that structural modifications significantly influence the biological activity of these compounds.

Case Study 2: Toxicity Assessment

Another investigation assessed the toxicity profiles of pyrrolo[1,2-a]imidazole derivatives in vivo using mouse models. The results indicated that while some compounds had high antibacterial efficacy (LD50 > 2000 mg/kg), others displayed significant toxicity at lower doses. This underscores the necessity for careful evaluation during drug development processes to balance efficacy with safety .

Q & A

Basic Question: What are efficient synthetic routes for the pyrrolo[1,2-a]imidazole core structure?

Methodological Answer:
The pyrrolo[1,2-a]imidazole scaffold can be synthesized via cyclization reactions. For example, heating N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine with formic acid at 100°C for 16 hours yields the core structure in 86% yield. LC-MS (ES+): m/z 108.95 [MH+] confirms the product . Modifications, such as introducing methoxybenzoyl groups, may require post-cyclization acylation using 4-methoxybenzoyl chloride under anhydrous conditions.

Basic Question: How can the structural identity of 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine be validated?

Methodological Answer:
Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, in related pyrroloimidazole derivatives, ¹H NMR resolves distinct signals for the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 7.0–8.0 ppm). HRMS provides exact mass confirmation (e.g., C₁₅H₁₆N₃O₂ requires m/z 282.1242) .

Advanced Question: How does the 4-methoxybenzoyl substituent influence electronic and steric properties in reactivity studies?

Methodological Answer:
The electron-donating methoxy group enhances resonance stabilization of the benzoyl moiety, directing electrophilic substitution to the para position. Steric effects can be assessed computationally (e.g., DFT calculations) or experimentally via competitive reactions with bulky electrophiles. For instance, bromination of analogous compounds shows regioselectivity influenced by substituent electronic profiles .

Advanced Question: What strategies enable functionalization at the 2-amine position for structure-activity relationship (SAR) studies?

Methodological Answer:
The 2-amine group can be derivatized via reductive amination or nucleophilic substitution. For example, reacting the amine with aldehydes (e.g., 4-chlorobenzaldehyde) under catalytic hydrogenation yields Schiff base intermediates, which can be reduced to secondary amines. LC-MS and HPLC purity checks (>95%) are critical for tracking reaction progress .

Basic Question: What spectroscopic techniques are suitable for monitoring reaction intermediates?

Methodological Answer:
Real-time reaction monitoring can employ in-situ FT-IR to track carbonyl or amine group transformations. For example, the disappearance of the formic acid C=O stretch (~1700 cm⁻¹) during cyclization confirms reaction completion . LC-MS with short run times (e.g., 1.9-minute runs) enables rapid intermediate identification .

Advanced Question: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with enzymes like kinases or receptors. For related pyrroloimidazoles, docking into the ATP-binding pocket of ALDH-1 shows hydrogen bonding with the methoxybenzoyl group and hydrophobic interactions with the pyrrolo ring . Predicted collision cross-section (CCS) values (e.g., 134.7 Ų for [M+H]+) aid in validating computational models .

Advanced Question: What are key challenges in optimizing yield during multi-step synthesis?

Methodological Answer:
Yield optimization requires controlling reaction conditions (e.g., temperature, solvent polarity). For example, cyclization in formic acid at 100°C maximizes ring closure efficiency . Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (e.g., ethanol/water) improves purity. Reaction scalability can be tested using flow chemistry systems .

Basic Question: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:
Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C. HPLC analysis tracks degradation products. For example, imidazole ring hydrolysis under acidic conditions (pH <3) may generate pyrrolidine derivatives, while basic conditions (pH >10) could cleave the methoxybenzoyl group .

Advanced Question: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:
Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., kinase profiling). For antimicrobial activity, broth microdilution assays against Gram-positive/negative strains (MIC determination) are standard. Positive controls (e.g., ciprofloxacin) validate experimental setups .

Advanced Question: How can contradictory data on biological activity be resolved?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., cell line variability, serum concentration). Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., SPR for binding affinity) clarify results. Meta-analysis of SAR data from analogs (e.g., brominated derivatives ) identifies structural determinants of activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。